N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with an ethylsulfonyl group at position 2 and a 5-methylthiophene-2-sulfonamide moiety at position 6. This compound has been explored in preclinical studies for its inhibitory activity against enzymes such as kinases or proteases, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-9-8-13-5-6-15(10-14(13)11-18)17-25(21,22)16-7-4-12(2)23-16/h4-7,10,17H,3,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPKIDKDGLGDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophene Sulfonamide: The final step involves the coupling of the tetrahydroisoquinoline derivative with a thiophene sulfonamide, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study the function of specific enzymes or receptors. Its structural features could allow it to interact with biological macromolecules, providing insights into their mechanisms of action.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Properties of Target Compound and Acetyl Analogue
*Values are illustrative and based on substituent-driven trends.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 440.5 g/mol
- CAS Number : 954702-15-9
This unique structure combines a tetrahydroisoquinoline core with an ethylsulfonyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
- Neurotransmitter Modulation : The tetrahydroisoquinoline structure suggests interactions with dopaminergic systems, which could be beneficial in treating neurological conditions.
- Antineoplastic Activity : Virtual screening has indicated potential antineoplastic properties, suggesting that this compound could be developed as a therapeutic agent against cancer .
Biological Activity Data
The following table summarizes findings from various studies on the biological activity of this compound:
Case Studies
-
Case Study on Cancer Treatment :
A study explored the efficacy of this compound in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with varying concentrations of the compound, highlighting its potential as an anticancer agent. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that treatment with the compound led to reduced neuronal apoptosis and improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
